molecular formula C25H23N5O5 B2620837 methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886900-86-3

methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2620837
CAS RN: 886900-86-3
M. Wt: 473.489
InChI Key: UNNJSIMUXQWKCU-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (let’s call it “Methyl-IMPA”) exhibits promising pharmacological properties. Researchers have explored its potential as a drug candidate.

Specific Applications:

Organic Synthesis and Catalysis

Overview: Methyl-IMPA’s unique imidazo[2,1-f]purinone scaffold makes it an intriguing substrate for synthetic chemists. Its reactivity and functional groups allow for diverse transformations.

Specific Applications:

Material Science

Overview: Methyl-IMPA’s planar, aromatic core contributes to its electronic properties. Researchers explore its potential in materials science.

Specific Applications:

Computational Chemistry

Overview: Methyl-IMPA’s complex structure challenges computational methods. Researchers employ quantum mechanics and molecular dynamics simulations to understand its behavior.

Specific Applications:

Environmental Chemistry

Overview: Methyl-IMPA’s potential environmental impact warrants investigation. Researchers assess its fate, transport, and toxicity.

Specific Applications:

Bioorganic Chemistry

Overview: Methyl-IMPA’s resemblance to natural purines intrigues biochemists. Its interactions with enzymes and nucleic acids are of interest.

Specific Applications:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the attachment of the phenyl and methoxy-methyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-amino-6-chloropurine", "phenylhydrazine", "methyl 2-bromoacetate", "2-methoxy-5-methylphenylboronic acid", "copper (I) iodide", "potassium carbonate", "triethylamine", "acetic anhydride", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-amino-6-chloropurine with phenylhydrazine in the presence of acetic anhydride to form 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Synthesis of 8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. React 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with 2-methoxy-5-methylphenylboronic acid in the presence of copper (I) iodide and potassium carbonate to form 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "b. React 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with methyl 2-bromoacetate in the presence of triethylamine to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Esterification of the carboxylic acid group", "a. React methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with sodium hydroxide and methyl iodide to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS RN

886900-86-3

Product Name

methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-15-10-11-19(34-3)17(12-15)30-18(16-8-6-5-7-9-16)13-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)14-20(31)35-4/h5-13H,14H2,1-4H3

InChI Key

UNNJSIMUXQWKCU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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